molecular formula C₂₀¹³CH₂₆D₃NO₇ B1154023 Dextrorphan-d3,13C Tartrate Salt

Dextrorphan-d3,13C Tartrate Salt

Cat. No.: B1154023
M. Wt: 411.47
Attention: For research use only. Not for human or veterinary use.
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Description

Dextrorphan-d3,13C Tartrate Salt is a high-purity, isotope-labeled internal standard critical for advanced quantitative bioanalysis in pharmaceutical and neurological research. This compound is specifically designed for use in liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification of its parent drug, dextromethorphan, and the active metabolite dextrorphan in complex biological matrices. The dual isotopic labeling with deuterium (d3) and carbon-13 (13C) provides a nearly identical chromatographic retention time and ionization efficiency to the target analytes, while allowing for clear mass spectral differentiation, thereby minimizing analytical interference and maximizing data reliability . From a pharmacological perspective, dextrorphan is the primary O-demethylated metabolite of the cough suppressant dextromethorphan, formed in the body via the cytochrome P450 2D6 (CYP2D6) enzyme . Dextrorphan is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, a mechanism that underlies its neuroprotective and dissociative properties at high doses . Dextromethorphan and dextrorphan also exhibit activity at other central nervous system targets, including agonism at sigma-1 receptors and inhibition of serotonin and norepinephrine transporters, which contributes to their complex pharmacological profile and ongoing investigation for uses beyond cough suppression, such as in pseudobulbar affect and major depressive disorder . Consequently, this isotope-labeled standard is an essential tool for researchers conducting detailed pharmacokinetic, metabolic phenotyping, and drug interaction studies, particularly in investigations that seek to understand the complex metabolism and variable systemic exposure influenced by an individual's CYP2D6 metabolizer status . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₀¹³CH₂₆D₃NO₇

Molecular Weight

411.47

Synonyms

(9α,13α,14α)-17-(Methyl-d3)-morphinan-3-ol-13C (2R,3R)-2,3-Dihydroxybutanedioate;  NIH 4591-13C;  d-3-Hydroxy-N-(methyl-d3)morphinan Tartrate-13C; 

Origin of Product

United States

Synthesis, Comprehensive Characterization, and Purity Assessment of Isotopically Labeled Dextrorphan

Methodologies for Precise Isotopic Incorporation

The synthesis of isotopically labeled dextrorphan (B195859) involves the strategic introduction of stable isotopes, such as deuterium (B1214612) (d) and carbon-13 (¹³C), into the molecule. This labeling provides a distinct mass signature that allows for its differentiation from the unlabeled endogenous compound.

Strategic Selection of Labeling Positions and Corresponding Synthetic Precursors

The selection of labeling positions is a critical first step in the synthesis of Dextrorphan-d3 (B59725),¹³C Tartrate Salt. The deuterium atoms are typically introduced on the N-methyl group, creating a -CD₃ moiety. This position is chemically stable and less likely to undergo exchange reactions. The ¹³C atom can be incorporated into the morphinan (B1239233) ring structure.

The synthesis often starts from dextromethorphan (B48470), a readily available precursor. semanticscholar.orgebi.ac.uk Deuterated dextromethorphan and dextrorphan can be synthesized via an N-desmethyl-dextromethorphan intermediate for pharmacokinetic studies. semanticscholar.orgresearchgate.net

Elucidation of Chemo-enzymatic and De Novo Chemical Synthetic Routes for Isotopic Enrichment

Both chemo-enzymatic and de novo chemical syntheses are employed for the isotopic enrichment of dextrorphan.

Chemo-enzymatic Synthesis: This approach combines chemical synthesis with enzymatic reactions to achieve high selectivity and efficiency. nih.govnih.gov Enzymes can be used to catalyze specific steps in the synthetic pathway, often with high stereoselectivity, which is crucial for a molecule with multiple chiral centers like dextrorphan. nih.govresearchgate.net For instance, engineered enzymes can be utilized in the synthesis of intermediates. researchgate.net While specific chemo-enzymatic routes for Dextrorphan-d3,¹³C Tartrate Salt are not extensively detailed in the public domain, the principles of using enzymes for site-specific labeling are well-established. nih.govnih.govelsevierpure.com

De Novo Chemical Synthesis: This method involves the complete synthesis of the molecule from simple, isotopically labeled starting materials. A common strategy for introducing the d3 label is the methylation of the N-desmethyl-dextromethorphan intermediate using an isotopically labeled methylating agent like iodomethane-d3 (B117434) (CD₃I). semanticscholar.org The incorporation of ¹³C would necessitate starting with a precursor already containing the ¹³C label at the desired position within the molecular skeleton.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Once synthesized, the isotopically labeled dextrorphan undergoes rigorous analysis to confirm its structure, isotopic enrichment, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the successful incorporation of isotopes and for the complete structural elucidation of the molecule. rsc.orgnih.gov

¹³C NMR: The enhancement of the signal corresponding to the labeled carbon atom confirms the incorporation of ¹³C. The chemical shift of this signal provides information about the electronic environment of the labeled carbon.

2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the molecular structure. researchgate.net

Table 1: Representative NMR Data for Dextrorphan

NucleusChemical Shift (ppm)MultiplicityNotes
¹H~2.3sN-CH₃ (in unlabeled dextrorphan) researchgate.net
¹H6.5-7.5mAromatic protons
¹³CVaries-Specific shifts depend on the position within the morphinan structure.
Note: Specific ppm values can vary based on the solvent and reference standard used.

High-Resolution Mass Spectrometry for Isotopic Purity Verification and Molecular Mass Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular mass of the labeled compound and for determining the isotopic purity. rsc.orgresearchgate.net

HRMS can accurately measure the mass-to-charge ratio (m/z) of the molecule to several decimal places, allowing for the unambiguous determination of its elemental composition. researchgate.net For Dextrorphan-d3,¹³C Tartrate Salt, the expected molecular weight would be increased by approximately 4 units (3 for the deuterium atoms and 1 for the carbon-13 atom) compared to the unlabeled compound.

By analyzing the isotopic distribution of the molecular ion peak, the percentage of isotopic enrichment can be calculated with high accuracy. rsc.orgresearchgate.net

Table 2: Mass Spectrometry Data for Dextrorphan and its Isotopologue

CompoundMolecular FormulaMonoisotopic Mass (u)
DextrorphanC₁₇H₂₃NO257.17796
Dextrorphan-d3,¹³CC₁₆¹³CH₂₀D₃NO261.1969
Note: The monoisotopic mass is calculated based on the most abundant isotopes of each element.

Chromatographic Techniques for Chemical and Enantiomeric Purity Assessment (e.g., HPLC, SFC)

Chromatographic methods are employed to assess the chemical and enantiomeric purity of the synthesized Dextrorphan-d3,¹³C Tartrate Salt.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate the labeled dextrorphan from any unreacted starting materials, byproducts, or other impurities. fishersci.comnih.govhelixchrom.com Reversed-phase HPLC with a C18 column is a common method for the analysis of dextrorphan. fishersci.com The purity is typically determined by measuring the peak area of the main compound relative to the total peak area in the chromatogram. A purity of >95% is often required for research applications. lgcstandards.com

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and can be used to determine the enantiomeric purity of the dextrorphan product. It is crucial to ensure that the desired dextrorotatory enantiomer is present and that there is no contamination from its levorotatory counterpart, levorphanol. Enantioselective HPLC methods have also been developed for this purpose. nih.gov

Sophisticated Analytical Methodologies Employing Dextrorphan D3,13c Tartrate Salt

Development and Rigorous Validation of Quantitative Bioanalytical Assays

The foundation of reliable bioanalytical data lies in the meticulous development and validation of the quantitative assays. Stable isotope-labeled internal standards, such as Dextrorphan-d3 (B59725),13C Tartrate Salt, are the gold standard for mass spectrometry-based quantification, ensuring that the variability inherent in sample preparation and analysis is effectively controlled.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Dextrorphan (B195859) and its Analogues

LC-MS/MS has become the preferred technique for the quantification of dextrorphan in various biological matrices due to its high sensitivity, selectivity, and throughput. The use of an appropriate internal standard is critical for the success of these methods. Dextrorphan-d3,13C Tartrate Salt is an ideal internal standard as it co-elutes with the unlabeled dextrorphan, experiencing similar ionization effects in the mass spectrometer's source, yet is distinguishable by its mass-to-charge ratio (m/z).

Rapid, sensitive, and selective LC-MS/MS methods have been developed for the determination of dextromethorphan (B48470) and dextrorphan in human plasma nih.gov. These methods often employ a simple liquid-liquid extraction for sample preparation, followed by chromatographic separation on a reversed-phase column nih.gov. The use of stable-isotope internal standards is a key component of these assays, allowing for accurate quantification even at low concentrations nih.gov. For instance, a method for analyzing dextromethorphan and dextrorphan in rat plasma achieved a limit of quantification of 0.1 ng/mL fishersci.com.

The validation of these methods typically assesses linearity, accuracy, precision, recovery, and matrix effects. Linearity is often established over a wide dynamic range, with correlation coefficients (r²) exceeding 0.99 fishersci.com. Accuracy is generally within 15% of the nominal concentration, and precision, expressed as the coefficient of variation (%CV), is also typically below 15% fishersci.com.

Table 1: Representative LC-MS/MS Method Parameters for Dextrorphan Analysis

ParameterCondition
Chromatography
ColumnAccucore C18, 50 x 2.1 mm
Mobile PhaseGradient of acetonitrile (B52724) and 0.1% formic acid in water
Flow Rate0.5 mL/min
Run Time2 minutes
Mass Spectrometry
Ionization ModeHeated Electrospray Ionization (HESI), Positive
Spray Voltage5000 V
Vaporizer Temperature450 °C
Capillary Temperature300 °C
Collision GasArgon
MRM Transitions (m/z)
Dextrorphan258.2 → 157.2
Dextrorphan-d3261.2 → 160.2

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Analytical Quantification

GC-MS is another powerful technique for the quantification of dextrorphan, often requiring derivatization to improve the volatility and chromatographic properties of the analyte. Similar to LC-MS/MS, the use of a stable isotope-labeled internal standard like this compound is essential for accurate and precise quantification.

A GC-MS method for the simultaneous determination of dextromethorphan and its metabolites, including dextrorphan, in human plasma, urine, and in vitro incubation matrices has been developed and validated nih.gov. Such methods demonstrate good linearity with correlation coefficients greater than 0.995 nih.gov. For the analysis of dextrorphan in human hair, a GC-MS method was developed with a limit of quantification of 0.47 ng/mg researchgate.net. The precision of these methods is typically better than 10% for both intra-day and inter-day measurements, with accuracy ranging between 90% and 110% nih.govresearchgate.net.

In a GC-MS method for dextrorphan in urine and oral fluid, the quantifying ion for the tri-deuterated dextrorphan-d3 internal standard was m/z 332 nih.gov. The intraday and interday precision for this confirmatory procedure was less than 5% in both matrices nih.gov.

Table 2: Illustrative GC-MS Method Parameters for Dextrorphan Analysis

ParameterCondition
Chromatography
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium
Injection ModeSplitless
Oven ProgramInitial temperature 100°C, ramped to 280°C
Derivatization
ReagentBSTFA with 1% TMCS
Mass Spectrometry
Ionization ModeElectron Impact (EI)
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ions (m/z)
Dextrorphan (TMS derivative)329, 272, 150
Dextrorphan-d3 (TMS derivative)332, 275, 153

Strategic Application as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This compound serves as an excellent internal standard for IDMS, enabling highly accurate and precise measurements of dextrorphan concentrations.

Mitigation of Matrix Effects and Ion Suppression in Complex Biological Matrices

Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures of endogenous and exogenous compounds that can interfere with the ionization of the analyte of interest in the mass spectrometer, a phenomenon known as matrix effects. Ion suppression, a common matrix effect, can lead to underestimation of the analyte concentration.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. Because the internal standard is structurally identical to the analyte, it exhibits the same behavior during sample extraction, chromatography, and ionization. Any suppression or enhancement of the ion signal will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, leading to an accurate determination of the analyte's concentration. The development of an LC-MS-MS method for dextromethorphan and dextrorphan in oral fluid highlighted the importance of an efficient sample preparation technique, such as solid-phase extraction (SPE), to remove matrix components prior to analysis nih.gov.

Enhancement of Analytical Accuracy, Precision, and Reproducibility in Quantitative Analysis

By compensating for variations in sample preparation and instrumental response, this compound significantly enhances the accuracy, precision, and reproducibility of quantitative analyses. The internal standard corrects for analyte losses during extraction, variability in injection volume, and fluctuations in instrument sensitivity.

In a validated LC/MS/MS method for dextromethorphan and dextrorphan in human plasma, the use of stable-isotope internal standards resulted in precision that was generally better than 6% for replicate sample preparations at concentrations of 50 pg/mL or higher nih.gov. The accuracy across the entire range of spiked concentrations was typically within 10% of the true value nih.gov. Similarly, a fast and reproducible LC-MS/MS method for dextromethorphan and dextrorphan in rat plasma demonstrated excellent precision, with a coefficient of variation of ≤ 8% for quality control samples fishersci.com.

Methodological Considerations for Diverse Research Matrices (e.g., in vitro cellular lysates, tissue homogenates, ex vivo animal fluids)

The analysis of dextrorphan in diverse research matrices requires careful consideration of the sample preparation and analytical methodology to ensure accurate and reliable results. The complexity of the matrix can significantly impact the efficiency of extraction and the extent of matrix effects.

In vitro cellular lysates: These matrices can contain high concentrations of proteins and lipids that can interfere with the analysis. Protein precipitation or more rigorous extraction techniques like solid-phase extraction (SPE) are often necessary to clean up the sample before injection into the LC-MS/MS or GC-MS system.

Tissue homogenates: The analysis of dextrorphan in tissues requires an initial homogenization step to release the analyte from the tissue matrix. This is often followed by a protein precipitation and/or liquid-liquid extraction or SPE. The choice of extraction solvent and pH is critical to ensure efficient recovery of dextrorphan. For instance, a method for analyzing dextromethorphan and its metabolites in decomposed skeletal tissues utilized microwave-assisted extraction followed by microplate SPE and GC-MS analysis laurentian.ca.

Ex vivo animal fluids: Biological fluids such as plasma, serum, urine, and oral fluid are common matrices for pharmacokinetic and toxicological studies. Sample preparation methods can range from simple "dilute-and-shoot" approaches for cleaner matrices to more extensive protein precipitation, liquid-liquid extraction, or SPE for more complex fluids like plasma nih.govfishersci.comnih.gov. The use of this compound is crucial in all these matrices to correct for variability and ensure data quality. An LC-MS-MS method for dextromethorphan and dextrorphan in oral fluid employed SPE to effectively remove matrix components nih.gov.

The validation of analytical methods in these diverse matrices must include a thorough evaluation of matrix effects to ensure that the chosen sample preparation technique is effective and that the internal standard adequately compensates for any remaining interferences.

Comprehensive Assay Validation Parameters in Research Settings

The use of a stable isotope-labeled internal standard (SIL-IS) is fundamental to achieving accurate and precise quantification in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This compound is designed for this purpose, serving as an ideal internal standard for the analysis of its unlabeled counterpart, dextrorphan. A SIL-IS mimics the physicochemical behavior of the analyte during sample extraction, chromatographic separation, and ionization, thereby correcting for variability and matrix effects. While specific validation studies explicitly naming this compound are not detailed in readily available literature, extensive validation data exists for the quantification of dextrorphan using functionally identical deuterated internal standards, such as Dextrorphan-d3. The following parameters are representative of the rigorous validation required for such analytical methods.

Selectivity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. In methods developed for dextrorphan in biological matrices like urine and oral fluid, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard in blank samples. For GC-MS procedures, specific quantifying ions are chosen to ensure distinction; for instance, m/z 329 for dextrorphan and m/z 332 for tri-deuterated dextrorphan-d3 have been used effectively. researchgate.net Methods are validated to be free from interference by common excipients and degradation products, ensuring that the analytical results are specific and reproducible. neliti.comscispace.com

Linearity

Linearity establishes the relationship between the concentration of the analyte and the analytical response over a defined range. Bioanalytical methods for dextrorphan consistently demonstrate excellent linearity. For example, a GC-MS method for dextrorphan in urine showed a linear calibration curve from 100 to 2000 ng/mL with a correlation coefficient (r²) better than 0.999. nih.gov Similarly, an LC-MS/MS method for dextrorphan in oral fluid was linear from 1 to 100 ng/mL. soeagra.com Another high-performance liquid chromatography (HPLC) method demonstrated linearity in the range of 1 to 10 µg/mL. researchgate.net These wide linear ranges allow for the accurate measurement of dextrorphan across various concentrations expected in clinical and forensic samples.

Limits of Quantification (LOQ)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. For dextrorphan analysis, highly sensitive methods have been developed. An LC-MS/MS method achieved an LLOQ of 5.0 ng/mL in oral fluid. soeagra.com In another study using GC-MS, the limit of detection for dextrorphan was 50 ng/mL. nih.gov The sensitivity of these methods is crucial for applications such as pharmacokinetic studies where analyte concentrations can be very low.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels through intra-day (within a single day) and inter-day (across multiple days) analyses. Methods for dextrorphan consistently show high accuracy and precision. For an LC-MS/MS method, intra- and inter-assay accuracy deviations for dextrorphan ranged from -13.6% to 8.8%, with precision variations (Coefficient of Variation, %CV) being ≤7.5%. soeagra.com In a separate GC-MS validation, within-run precision (%CV) for dextrorphan at concentrations of 100, 500, and 1000 ng/mL was 6.10–18.85%, while between-run precision was 1.70–7.86%. nih.gov

Table 1: Intra-day and Inter-day Precision and Accuracy for Dextrorphan Analysis

This table is interactive. Use the filters to view data for specific validation types or matrices.

MatrixValidation TypeConcentration Level (ng/mL)Precision (%CV)Accuracy Deviation (%)
Oral FluidIntra-assay1 - 100≤ 7.5%-13.6% to 8.8%
Oral FluidInter-assay1 - 100≤ 7.5%-9.6% to 5.7%
UrineWithin-run1006.10% - 18.85%Not Reported
UrineWithin-run5006.10% - 18.85%Not Reported
UrineWithin-run10006.10% - 18.85%Not Reported
UrineBetween-run1001.70% - 7.86%Not Reported
UrineBetween-run5001.70% - 7.86%Not Reported
UrineBetween-run10001.70% - 7.86%Not Reported
Oral FluidInter-day (Confirmatory)Not Specified< 5%Not Reported
UrineInter-day (Confirmatory)Not Specified< 5%Not Reported

Stability

Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. These evaluations typically include freeze-thaw stability, short-term (benchtop) stability, and long-term storage stability. In one study, dextrorphan was found to be stable in an oral fluid collection device for at least 10 days at room temperature. researchgate.net The same study confirmed that extracted dextrorphan from both urine and oral fluid was stable for at least 48 hours when kept at room temperature. researchgate.net The validation of a stability-indicating HPTLC method also confirmed that the drug is stable under various stress conditions, which is crucial for ensuring the integrity of analytical results. neliti.com

Table 2: Stability of Dextrorphan in Various Conditions

This table is interactive. Use the filters to view data for specific conditions or matrices.

MatrixConditionDurationTemperatureFinding
Oral FluidIn Collection DeviceAt least 10 daysRoom TemperatureStable
Oral FluidExtracted SampleAt least 48 hoursRoom TemperatureStable
UrineExtracted SampleAt least 48 hoursRoom TemperatureStable
Bulk DrugAcid StressNot SpecifiedNot SpecifiedDegradation Studied
Bulk DrugBase StressNot SpecifiedNot SpecifiedDegradation Studied
Bulk DrugNeutral HydrolysisNot SpecifiedNot SpecifiedDegradation Studied
Bulk DrugOxidationNot SpecifiedNot SpecifiedDegradation Studied
Bulk DrugThermal DegradationNot SpecifiedNot SpecifiedDegradation Studied
Bulk DrugPhotolysisNot SpecifiedNot SpecifiedDegradation Studied

Mechanistic Pharmacological and Biochemical Investigations Utilizing Dextrorphan D3,13c Tartrate Salt

In Vitro Studies of Receptor Binding Kinetics and Ligand Affinity

The use of isotopically labeled ligands is fundamental to understanding the intricate interactions between a drug and its receptor target. Dextrorphan-d3 (B59725),13C tartrate salt, in its radiolabeled form (e.g., [3H]dextrorphan), facilitates detailed characterization of binding kinetics and affinity at the N-methyl-D-aspartate (NMDA) receptor.

Studies utilizing radiolabeled dextrorphan (B195859) have been instrumental in elucidating its binding characteristics at the NMDA receptor. In vitro binding assays with [3H]dextrorphan on heterologously expressed wild-type NR1-1a/NR2A receptors have demonstrated distinct binding properties compared to other NMDA receptor antagonists like MK-801. nih.gov

Research has shown that the binding of [3H]dextrorphan is not significantly affected by the presence of glutamate (B1630785) and the co-agonist glycine, which is in stark contrast to the binding of [3H]MK-801. nih.gov This suggests that dextrorphan can bind to a closed channel state of the NMDA receptor. Further investigations using site-directed mutagenesis have identified specific amino acid residues within the NMDA receptor subunits that are critical for dextrorphan binding. For instance, mutations of residues W611 and N812 in the NR1 subunit have been shown to be crucial for the specific binding of [3H]dextrorphan, while having no impact on [3H]MK-801 binding. nih.gov Conversely, mutations at N616 and A627 in the NR1 subunit significantly affect [3H]MK-801 affinity but not that of [3H]dextrorphan. nih.gov These findings indicate that dextrorphan and MK-801 have distinct molecular determinants for their high-affinity binding within the NMDA receptor ion channel. nih.gov The recognition site for dextrorphan is proposed to be shallower in the ion channel, potentially within the extracellular vestibule. nih.gov

Equilibrium saturation analyses have determined the dissociation constant (Kd) for [3H]dextrorphan binding to be approximately 53.9 ± 15.7 nM in COS-7 cells expressing NR1-1a/NR2A receptors, which aligns with values obtained from native NMDA receptors in rat forebrain. nih.gov The potency of dextrorphan at NMDA receptors, as determined by the displacement of [3H]TCP binding, is reported to be 460 nM. nih.gov The association rate of [3H]dextrorphan with the NMDA receptor has been observed to be considerably faster than that of [3H]MK-801 in the absence of exogenous glutamate and glycine. nih.gov

Table 1: NMDA Receptor Binding Affinity of Dextrorphan

Compound Receptor Binding Assay Affinity (nM)
Dextrorphan NMDA [3H]TCP displacement 460 nih.gov
Dextrorphan NMDA (NR1-1a/NR2A) [3H]dextrorphan saturation 53.9 ± 15.7 nih.gov

The substitution of atoms with their heavier isotopes, such as deuterium (B1214612) for hydrogen and carbon-13 for carbon-12, can influence the physicochemical properties of a molecule, potentially leading to kinetic isotope effects (KIEs). While direct studies on the isotope effects of Dextrorphan-d3,13C tartrate salt on NMDA receptor binding are not extensively detailed in the provided search results, the principles of KIEs are well-established in biochemical and pharmacological research.

Deuterium substitution, in particular, can alter the strength of C-H bonds, which may affect the kinetics of ligand binding and dissociation if C-H bond cleavage is a rate-determining step. However, for a receptor-ligand interaction that is primarily governed by non-covalent forces (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions), significant primary kinetic isotope effects are less likely. Secondary isotope effects, which arise from changes in hybridization or vibrational frequencies of atoms not directly involved in bond breaking, could subtly influence binding affinity and kinetics.

Studies on other systems have shown that deuterium substitution can impact reaction rates. For instance, the reactions of CH2DCl and CHD2Cl with OH radicals and Cl atoms show significant kinetic isotope effects. kb.se Furthermore, deuterium isotope effects on 13C-NMR chemical shifts have been observed, indicating that isotopic substitution can influence the electronic environment of a molecule. nih.gov In the context of proteomics, labeling with carbon-13 has been shown to result in higher precision in quantification compared to deuterium labeling, suggesting that the choice of isotope can impact experimental outcomes. nih.gov

For this compound, the primary utility of the isotopic labels lies in its use as an internal standard for quantitative analysis, rather than for investigating kinetic isotope effects on receptor binding itself. The mass difference allows for its clear differentiation from the unlabeled dextrorphan in mass spectrometry-based assays, ensuring accurate quantification of the analyte.

Research on Cellular Uptake and Efflux Mechanisms in Isolated Cell Lines

Investigations into how dextrorphan moves into and out of cells are fundamental to understanding its disposition and potential for interactions. These studies often employ isolated cell lines that express specific drug transporter proteins. The use of this compound as an internal standard is crucial for the accurate quantification of dextrorphan in these complex in vitro systems.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting the oral permeability of drugs. nih.gov When cultured, these cells differentiate to form a monolayer that mimics the intestinal epithelial barrier. nih.gov Studies using Caco-2 monolayers can determine a compound's permeability and whether it is subject to active transport. nih.gov

In a typical Caco-2 permeability assay, dextrorphan is added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the monolayer. nih.gov The rate at which it appears on the opposite side is measured over time. The apparent permeability coefficient (Papp) is then calculated. A higher Papp value in the basolateral-to-apical direction compared to the apical-to-basolateral direction suggests that the compound is a substrate for an efflux transporter, such as P-gp. The accurate quantification of dextrorphan in the receiving compartment, for which this compound would be an ideal internal standard, is essential for the reliability of these predictions. The experimental conditions, such as the pH of the medium, can significantly influence the permeability results. nih.gov For instance, adjusting the apical pH to 6.0, to better reflect the physiological conditions of the small intestine, has been shown to improve the in vitro-in vivo correlation for many drugs. nih.gov

Table 1: Representative Data from a Caco-2 Permeability Assay

CompoundDirection of TransportApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Dextrorphan Apical to Basolateral (A-B)5.02.5
Dextrorphan Basolateral to Apical (B-A)12.5
Propranolol (High Permeability Control) Apical to Basolateral (A-B)20.01.0
Atenolol (Low Permeability Control) Apical to Basolateral (A-B)0.51.0

Note: The data in this table is illustrative and intended to represent typical findings in such an experiment.

Application in Drug-Drug Interaction Research at the Biochemical Level (in vitro)

Dextrorphan, as the primary active metabolite of the widely used cough suppressant dextromethorphan (B48470), is central to understanding the drug's potential for interactions with other co-administered therapeutic agents. nih.gov In vitro systems, such as human liver microsomes, are frequently used to investigate these interactions at a biochemical level. nih.gov These systems contain a rich complement of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). nih.gov

In these in vitro studies, dextrorphan is incubated with human liver microsomes and a panel of other drugs to assess the potential for metabolic inhibition or induction. For example, researchers might investigate whether a new chemical entity inhibits the further metabolism of dextrorphan, which is primarily cleared via glucuronidation by UGT enzymes to form dextrorphan-O-glucuronide. nih.gov Conversely, studies can assess if dextrorphan itself inhibits the metabolism of other drugs. The concentration of dextrorphan is precisely measured at various time points, a task for which this compound is an indispensable analytical tool. By using a stable isotope-labeled internal standard, researchers can confidently quantify changes in dextrorphan levels, thereby elucidating the potential for drug-drug interactions.

Table 2: Illustrative In Vitro Inhibition of Dextrorphan Glucuronidation

InhibitorInhibitor Concentration (µM)Dextrorphan Glucuronidation Rate (% of Control)IC₅₀ (µM)
Drug X 18515
560
1045
2520
Ketoconazole (Negative Control) 1098> 50

Note: The data in this table is hypothetical and serves to illustrate the type of results generated in in vitro drug-drug interaction studies.

Elucidation of Metabolic Pathways and Pathway Kinetics Using Isotopically Labeled Probes

Identification of Metabolic Transformations and Metabolite Profiling (in vitro systems, ex vivo animal models)

The primary application of isotopically labeled probes like Dextrorphan-d3 (B59725),13C Tartrate Salt lies in the definitive identification of metabolic transformations. In both in vitro systems, such as cell cultures, and ex vivo animal models, these labeled compounds serve as tracers to map the metabolic fate of a drug. nih.gov

High-resolution mass spectrometry (HRMS) is a key analytical tool used in conjunction with stable isotope labeling. nih.gov The distinct mass difference between the labeled drug and its unlabeled counterpart allows for unambiguous identification of drug-related material in complex biological matrices. nih.gov When analyzing samples from in vitro or ex vivo studies, HRMS can detect the characteristic isotopic signature of the labeled compound and its metabolites. This technique helps in determining the elemental composition of novel metabolites, a crucial step in their structural elucidation. nih.gov

For example, a study on dextromethorphan (B48470) metabolism might reveal several potential metabolites. By using Dextrorphan-d3,13C Tartrate Salt, researchers can confirm which of these are true metabolites by looking for the specific mass shift corresponding to the deuterium (B1214612) and carbon-13 labels. This approach significantly reduces the ambiguity inherent in metabolite identification. nih.gov

Isotopically labeled probes are instrumental in tracing the metabolic fates of drugs and understanding metabolic fluxes—the rates at which metabolites are formed and eliminated. researchgate.net By following the appearance and disappearance of the labeled signals over time, researchers can construct a detailed picture of the metabolic network. researchgate.net

The metabolism of dextromethorphan, for instance, primarily proceeds through O-demethylation to dextrorphan (B195859), a reaction mainly catalyzed by the enzyme CYP2D6. nih.govthe-ltg.orgresearchgate.net Dextrorphan is then further metabolized, often through glucuronidation. researchgate.netbiorxiv.org Using a labeled version of dextrorphan allows for the precise measurement of the rate of its formation from a parent drug and its subsequent conversion to other metabolites, providing quantitative data on the flux through these pathways.

Quantitative Assessment of Metabolic Stability in Microsomal and Hepatocyte Systems (in vitro)

The metabolic stability of a drug candidate is a critical parameter assessed during drug discovery. researchgate.netsolvobiotech.com This is often evaluated in in vitro systems like liver microsomes and hepatocytes, which contain the primary drug-metabolizing enzymes. researchgate.netsolvobiotech.com The rate at which the parent drug is depleted over time in these systems provides an estimate of its metabolic clearance in the body. researchgate.net

The use of isotopically labeled internal standards, such as this compound, is crucial for accurate quantification in these assays. nih.gov By adding a known amount of the labeled compound to the experimental samples, any variations in sample processing or instrument response can be corrected for, leading to more reliable and reproducible data.

Table 1: In Vitro Metabolic Stability of Dextromethorphan in Human Liver Microsomes

ParameterValueReference
Intrinsic Clearance (μL/min/mg)44.8 nih.gov
Half-life (t1/2) (min)28.8 nih.gov

This table presents typical values for dextromethorphan's metabolic stability in human liver microsomes (HLM). The use of a labeled internal standard is standard practice in such experiments to ensure data accuracy.

Characterization of Specific Enzyme Contributions to Dextrorphan Metabolism

A key aspect of drug metabolism studies is identifying the specific enzymes responsible for a drug's breakdown. nih.gov Dextrorphan metabolism is known to be mediated by several cytochrome P450 (CYP) enzymes. the-ltg.orgnih.gov The primary pathway for the formation of dextrorphan from dextromethorphan is catalyzed by CYP2D6. nih.govthe-ltg.orgresearchgate.net Other enzymes, such as CYP3A4, are involved in alternative pathways like N-demethylation. researchgate.nettaylorandfrancis.com

Studies using recombinant human CYP enzymes (enzymes produced in a laboratory setting) can pinpoint the contribution of each enzyme to a specific metabolic reaction. nih.gov For example, incubating this compound with a panel of different CYP enzymes and measuring the formation of its metabolites can reveal which enzymes are capable of metabolizing it and at what rate. Research has shown that while CYP2D6 is the primary enzyme for dextrorphan formation, it can also be further metabolized by other enzymes. nih.gov

Table 2: Major Enzymes Involved in Dextromethorphan and Dextrorphan Metabolism

CompoundPrimary Metabolizing EnzymeMetabolic ReactionReference
DextromethorphanCYP2D6O-demethylation to Dextrorphan nih.govthe-ltg.orgresearchgate.net
DextromethorphanCYP3A4N-demethylation to 3-methoxymorphinan researchgate.nettaylorandfrancis.com
DextrorphanUGTs (e.g., UGT2B15)Glucuronidation researchgate.net
DextrorphanCYP3A4N-demethylation to 3-hydroxymorphinan taylorandfrancis.com

Role in Understanding Reaction Phenotyping and Enzyme Induction/Inhibition (in vitro)

Reaction phenotyping is the process of identifying which enzymes are responsible for the metabolism of a drug candidate. nih.gov This is a critical step in predicting potential drug-drug interactions. nih.gov If a new drug is metabolized by the same enzyme as a commonly used medication, there is a risk of one drug inhibiting or inducing the metabolism of the other, leading to altered drug levels and potential adverse effects. webmd.com

Dextromethorphan is a well-established probe drug for assessing the activity of the CYP2D6 enzyme. nih.govthe-ltg.org The rate of dextrorphan formation is used as a marker for CYP2D6 activity. nih.gov In vitro studies using human liver microsomes or hepatocytes can assess the potential of a new drug to inhibit or induce CYP2D6 by measuring its effect on the metabolism of dextromethorphan to dextrorphan. nih.gov The use of a labeled internal standard like this compound in the analytical method ensures the accuracy of these measurements.

Furthermore, studies can be conducted in hepatocytes from individuals with different genetic variants of CYP2D6 (e.g., poor vs. extensive metabolizers) to understand how genetic polymorphism affects the metabolism of a drug. nih.gov

Applications in Pre Clinical and Translational Research Methodologies Non Human Focus

In Vivo Microdialysis Studies for Brain Distribution in Animal Models

In vivo microdialysis is a powerful technique used to measure the concentration of unbound analytes in the extracellular fluid of living tissues, including the brain. nih.gov When studying the central nervous system effects of drugs, understanding their ability to cross the blood-brain barrier and their subsequent concentration at the target site is paramount.

While direct studies employing Dextrorphan-d3 (B59725),13C Tartrate Salt in brain microdialysis are not prominently documented in publicly available literature, the methodology is well-suited for such a compound. In a typical study, a microdialysis probe would be surgically implanted into a specific brain region of an animal model, such as a rat or mouse. Following administration of a parent drug that metabolizes to dextrorphan (B195859), Dextrorphan-d3,13C Tartrate Salt would be used as an internal standard, either introduced into the perfusate or administered systemically, to accurately quantify the concentration of the unlabeled dextrorphan that has crossed the blood-brain barrier. The use of stable isotope-labeled compounds like ¹³C-labeled succinate (B1194679) has been demonstrated in rat brain microdialysis to trace metabolic pathways, highlighting the feasibility and utility of this approach. nih.gov This technique allows for the continuous sampling of the extracellular fluid, providing a dynamic profile of drug distribution in the brain. nih.gov

Pharmacokinetic Parameter Estimation in Animal Models (e.g., Mice, Rats, Dogs)

Pharmacokinetic studies are fundamental to drug development, providing insights into how a substance is absorbed, distributed, metabolized, and eliminated (ADME) by an organism. This compound plays a crucial role as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods used to determine the pharmacokinetic parameters of dextrorphan in animal models.

Studies on the parent drug, dextromethorphan (B48470), which is extensively metabolized to dextrorphan, provide insight into the expected pharmacokinetic profile. After oral administration, dextromethorphan is rapidly absorbed and undergoes significant first-pass metabolism to dextrorphan. The subsequent distribution and elimination of dextrorphan can then be tracked.

For instance, research has shown species-dependent differences in the pharmacokinetics of dextromethorphan and dextrorphan. longdom.org In mice, rats, and dogs, the bioavailability of orally administered dextromethorphan is low, indicating extensive first-pass metabolism. longdom.org The resulting plasma concentrations of dextrorphan can be accurately measured using an internal standard like this compound. This allows for the precise determination of key pharmacokinetic parameters.

Below is a table summarizing hypothetical pharmacokinetic parameters for dextrorphan in different animal models, which would be determined using this compound as an internal standard.

ParameterMouseRatDog
Tmax (h) 0.5 - 1.00.5 - 1.51.0 - 2.0
Cmax (ng/mL) VariableVariableVariable
AUC (ng·h/mL) VariableVariableVariable
t1/2 (h) 2.0 - 3.03.0 - 4.04.0 - 6.0

This table represents typical pharmacokinetic parameters that would be measured and is for illustrative purposes only. Actual values can vary based on study design and analytical methods.

First-pass metabolism refers to the metabolic conversion of a drug in the liver and gut wall before it reaches systemic circulation. Dextromethorphan is a classic example of a drug that undergoes extensive first-pass metabolism, primarily through O-demethylation to dextrorphan, a reaction catalyzed by the cytochrome P450 enzyme CYP2D6 in humans and analogous enzymes in animal models. longdom.org

The use of this compound is critical in studies designed to quantify the extent of first-pass metabolism. By comparing the area under the curve (AUC) of dextrorphan after oral and intravenous administration of dextromethorphan, researchers can calculate the fraction of the drug that is converted to dextrorphan during its first pass through the liver. A study comparing various animal models showed significant differences in the ratio of dextrorphan to dextromethorphan AUC, indicating varying degrees of first-pass metabolism. longdom.org For example, the ratio was higher in mice compared to rats and dogs, suggesting more extensive metabolism in mice. longdom.org

Investigation of Drug-Target Engagement using Biochemical Markers in Animal Models

Drug-target engagement studies aim to confirm that a drug is interacting with its intended molecular target in a living organism. While this compound is primarily an analytical tool, it can be used to support such investigations. Dextrorphan is known to be an antagonist of the N-methyl-D-aspartate (NMDA) receptor.

In a preclinical setting, animal models could be administered a compound that is metabolized to dextrorphan. Subsequently, tissue samples (e.g., brain homogenates) could be collected. By using this compound as an internal standard, the concentration of dextrorphan in these tissues can be accurately determined. This concentration data can then be correlated with changes in biochemical markers associated with NMDA receptor antagonism. For example, researchers might measure downstream signaling molecules or changes in gene expression known to be modulated by NMDA receptor activity. This allows for a quantitative relationship to be established between the concentration of the active metabolite at the target site and its pharmacological effect.

Utilization in Mass Balance and Excretion Studies in Animal Models

Mass balance studies are designed to account for the total fate of a drug in an organism, determining the proportion of the administered dose that is eliminated and the routes of excretion (e.g., urine, feces). Stable isotope-labeled compounds are invaluable in these studies.

Emerging Research Paradigms and Future Perspectives

Advancements in High-Throughput Screening Methodologies Utilizing Labeled Compounds

High-throughput screening (HTS) has been revolutionized by the incorporation of isotopically labeled compounds. These molecules serve as powerful tools for enhancing the accuracy, efficiency, and data quality of large-scale screening assays.

The use of stable isotope labeling in conjunction with mass spectrometry (MS) has emerged as a highly effective method for identifying and quantifying metabolites in HTS. nih.gov A key advantage is the ability to create a unique MS signature, such as a distinct isotopic doublet, which greatly facilitates the unambiguous identification of target analytes, even at low abundance. nih.gov This approach allows for ultrafast analyses, as the unique isotopic signature enables automated detection through computer-assisted pattern recognition. nih.gov

Differential chemical isotope labeling (CIL) is another advanced technique where a control sample is labeled with a heavy isotope (e.g., ¹³C) and mixed with individual samples labeled with the natural isotope (e.g., ¹²C). acs.org This "global internal standard" approach allows for precise and accurate relative quantification of metabolites across numerous samples, a crucial aspect of HTS. acs.org The co-elution of the labeled and unlabeled forms in liquid chromatography-mass spectrometry (LC-MS) minimizes analytical variability and enhances confidence in metabolite identification. acs.org

Key Advantages of Labeled Compounds in HTS:

Enhanced Specificity: The distinct mass shift introduced by isotopic labels allows for clear differentiation of the analyte from the complex biological matrix.

Improved Accuracy and Precision: The use of labeled internal standards corrects for variations in sample preparation and instrument response, leading to more reliable quantitative data. nih.gov

Increased Throughput: The unique MS signatures of labeled compounds can facilitate automated data analysis, accelerating the screening process. nih.gov

Reduced Matrix Effects: Co-eluting labeled internal standards help to mitigate the ion suppression or enhancement effects often encountered in complex biological samples. researchgate.net

Integration with Omics Technologies (e.g., Metabolomics, Proteomics) for Systems Biology Approaches

The integration of isotopically labeled compounds with "omics" technologies, such as metabolomics and proteomics, is providing unprecedented insights into complex biological systems. This systems biology approach allows researchers to move beyond the study of individual molecules to understanding the intricate networks of interactions that govern cellular function.

In metabolomics , stable isotope labeling (SIL) is a cornerstone for both targeted and untargeted studies. nih.gov By introducing substrates labeled with stable isotopes like ¹³C or ¹⁵N into cells or organisms, researchers can trace the metabolic fate of these precursors through various pathways. nih.govcreative-proteomics.com This technique, known as metabolic flux analysis, provides dynamic information about the rates of metabolic reactions, which cannot be obtained from static measurements of metabolite concentrations. nih.gov Furthermore, the use of fully labeled metabolite extracts as internal standards is a cost-effective alternative to individual authentic standards for absolute quantification. nih.gov

In proteomics , a widely used technique is Stable Isotope Labeling by Amino acids in Cell culture (SILAC). creative-proteomics.com In this method, cells are cultured in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) amino acids. creative-proteomics.com The proteins synthesized in these two conditions can then be mixed, and the relative abundance of proteins can be accurately quantified by mass spectrometry. creative-proteomics.com This allows for the precise measurement of changes in protein expression in response to various stimuli.

The data generated from these isotope-assisted omics studies can be integrated with other omics data, such as transcriptomics and genomics, to build comprehensive models of biological systems. nih.gov This holistic view is essential for understanding disease mechanisms and for the discovery of novel biomarkers and therapeutic targets.

Development of Novel Isotopically Labeled Reference Materials for Specialized Research Needs

The increasing sophistication of analytical techniques and the expansion of research into new areas are driving the need for novel isotopically labeled reference materials. researchgate.net While a range of labeled compounds are commercially available, there is a growing demand for custom-synthesized standards to meet the specific requirements of specialized research applications. isotope.com

The development of these novel reference materials involves several key considerations:

Isotopic Purity and Enrichment: The reference material must have a high degree of isotopic enrichment to ensure accurate quantification and avoid interference from naturally occurring isotopes.

Chemical Purity: The material must be free from chemical impurities that could interfere with the analysis.

Stability: The isotopic label must be stable and not prone to exchange under experimental and storage conditions.

Characterization and Certification: The reference material must be thoroughly characterized and, for many applications, certified by a recognized metrological institute to ensure traceability and comparability of data. researchgate.net

Organizations like the National Institute of Metrology (NIM) are actively involved in developing certified reference materials (CRMs) for isotopes with clear metrological traceability to SI units. researchgate.net This involves complex processes, including the purification of enriched isotope materials, preparation of synthetic isotopic mixtures, and rigorous assessment of measurement uncertainty. researchgate.net The availability of such high-quality reference materials is crucial for ensuring the accuracy and reliability of isotope ratio measurements across different laboratories and studies. researchgate.net

Application of Computational Chemistry and Molecular Modeling Approaches Informed by Isotopic Data

Computational chemistry and molecular modeling are powerful tools for investigating the structure, properties, and reactivity of molecules. When combined with experimental data from isotopic labeling studies, these computational approaches can provide a deeper understanding of molecular behavior.

Isotopic data can be used to validate and refine computational models. For example, quantum mechanical calculations can predict isotopic fractionation effects, which can then be compared with experimental measurements. nih.gov Discrepancies between the calculated and experimental values can help to identify shortcomings in the computational model and guide its improvement. nih.gov

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of molecules, such as the binding of a drug to its target protein. pnas.org By incorporating isotopically labeled atoms into the simulation, researchers can track the movement and interactions of specific parts of the molecule. This can provide valuable insights into the mechanism of action of a drug and can inform the design of new and more effective therapeutic agents. nih.gov

In the context of Dextrorphan (B195859), molecular modeling studies have been used to investigate its interaction with receptors and enzymes. For instance, MD simulations have been used to compare the metabolic routes of dextromethorphan (B48470), providing insights into its oxidation by cytochrome P450 enzymes. pnas.org Such studies, informed by experimental data that could include isotopic labeling, help to elucidate the structural determinants of its biological activity.

The synergy between experimental isotopic data and computational modeling represents a powerful paradigm for advancing our understanding of complex chemical and biological systems.

Q & A

Basic Research Questions

Q. What are the molecular structure and isotopic labeling characteristics of Dextrorphan-d₃,¹³C Tartrate Salt, and how do they influence analytical methodologies?

  • Answer: The compound consists of dextrorphan (a morphinan derivative) labeled with three deuterium atoms (d₃) and one ¹³C isotope, combined with a tartrate counterion. Its molecular formula is C₂₁H₂₆D₃¹³CNO₇ (exact configuration depends on isotopic placement). The isotopic labeling enhances detection in mass spectrometry (MS) by reducing background noise and enabling precise quantification via isotopic dilution . For structural confirmation, use ¹H/¹³C NMR to verify deuterium incorporation and high-resolution MS to validate isotopic mass shifts .

Q. What are the recommended storage and handling protocols for Dextrorphan-d₃,¹³C Tartrate Salt to ensure stability in laboratory settings?

  • Answer: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Handle in a fume hood with nitrile gloves (tested for chemical resistance) and lab coats. Avoid ingestion (H302 hazard) and use pH-neutral buffers during dissolution to prevent tartrate dissociation. Regularly monitor purity via HPLC-UV or LC-MS to detect decomposition products .

Q. How can researchers verify the purity and stability of Dextrorphan-d₃,¹³C Tartrate Salt during longitudinal studies?

  • Methodology:

  • Chromatographic assays: Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to assess purity (>98%).
  • Stability testing: Conduct accelerated stability studies at 40°C/75% relative humidity for 4 weeks, comparing results to baseline via LC-MS/MS .
  • Isotopic integrity: Perform mass shift analysis to confirm retention of d₃ and ¹³C labels over time .

Advanced Research Questions

Q. What experimental strategies resolve conflicting pharmacokinetic data for Dextrorphan-d₃,¹³C Tartrate Salt across in vitro and in vivo models?

  • Answer:

  • Cross-model validation: Compare metabolic profiles in hepatic microsomes , primary hepatocytes , and rodent models under standardized conditions (e.g., dose normalization to body surface area).
  • Data reconciliation: Use compartmental modeling (e.g., NONMEM) to identify species-specific clearance pathways.
  • Controlled variables: Maintain consistent pH, temperature, and enzyme concentrations in vitro to minimize inter-study variability .

Q. How can isotopic labeling (d₃,¹³C) in Dextrorphan Tartrate Salt improve detection limits in mass spectrometry-based assays?

  • Methodology:

  • Isotopic dilution: Spike samples with a known quantity of labeled compound to correct for ion suppression/enhancement.
  • Multiple reaction monitoring (MRM): Leverage the +3 Da shift from deuterium and +1 Da shift from ¹³C to distinguish analyte signals from matrix interference.
  • Limit of quantification (LOQ): Achieve sub-nanogram sensitivity by optimizing collision energy and dwell times for labeled fragments .

Q. What are the implications of stereochemical configuration in Dextrorphan-d₃,¹³C Tartrate Salt for NMDA receptor binding studies?

  • Answer: The (9α,13α,14α) stereochemistry is critical for noncompetitive NMDA receptor antagonism. Use chiral chromatography (e.g., CHIRALPAK® AD-H column) to confirm enantiomeric purity. In functional assays, compare binding affinity (IC₅₀) of the labeled compound to unlabeled dextrorphan using radioligand displacement (³H-MK-801). Note that isotopic labeling does not alter steric interactions but may slightly affect hydrogen bonding due to deuterium isotope effects .

Q. How should researchers design controlled experiments to assess the metabolic stability of Dextrorphan-d₃,¹³C Tartrate Salt in hepatic microsomal assays?

  • Experimental Design:

  • Factorial approach: Vary incubation time (0–60 min) , NADPH concentration (0–1 mM) , and microsomal protein content (0.5–2 mg/mL) to identify rate-limiting factors.
  • Controls: Include heat-inactivated microsomes (no enzymatic activity) and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4).
  • Endpoint analysis: Quantify parent compound depletion and metabolite formation via LC-HRMS , using the isotopic label to track metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.